

# Impact of cation concentration on colistin sulfate MIC results

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## Compound of Interest

Compound Name: Colistin (sulfate)

Cat. No.: B10787229

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## Technical Support Center: Colistin Sulfate MIC Testing

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with colistin sulfate Minimum Inhibitory Concentration (MIC) testing, specifically focusing on the impact of cation concentration.

### Frequently Asked Questions (FAQs)

Q1: Why are my colistin MIC results for quality control strains out of range?

A1: One of the most common reasons for out-of-range colistin MIC results is the incorrect concentration of divalent cations ( $\text{Ca}^{2+}$  and  $\text{Mg}^{2+}$ ) in the testing medium. Colistin's activity is highly dependent on these cations. Ensure you are using Cation-Adjusted Mueller-Hinton Broth (CAMHB) as recommended by both CLSI and EUCAST.<sup>[1][2][3]</sup> Using standard Mueller-Hinton Broth without cation adjustment will lead to inaccurate and unreliable results.

Q2: We are observing higher colistin MIC values than expected for some clinical isolates. What could be the cause?

A2: Elevated colistin MIC values can be due to several factors. Firstly, verify that your testing medium has the correct cation concentration. Excess calcium and magnesium can antagonize

colistin's activity, leading to falsely elevated MICs.[4] This effect is particularly pronounced in isolates carrying the *mcr-1* gene.[4][5][6] Secondly, ensure that you are not using methods prone to error for colistin testing, such as disk diffusion or gradient diffusion tests, which are considered unreliable.[1][7] The reference method is broth microdilution (BMD).[1][2][8]

Q3: Can the type of microtiter plate used affect colistin MIC results?

A3: Yes, the material of the microtiter plate can significantly impact results. Colistin, being a cationic molecule, can adhere to the surface of polystyrene plates, reducing the effective drug concentration in the well and leading to falsely high MIC values.[1][2] It is recommended to use plain, untreated polystyrene microdilution trays.[2] While the use of surfactants like polysorbate-80 has been explored to mitigate this, it is not recommended by CLSI or EUCAST due to potential synergistic effects.[1][7]

Q4: Are there alternatives to the broth microdilution method for colistin MIC testing?

A4: While broth microdilution is the gold standard, agar dilution is considered a reliable alternative.[1] However, methods like disk diffusion and gradient diffusion (e.g., Etest) are not recommended for colistin susceptibility testing due to the poor diffusion of the large colistin molecule in agar, which can lead to inaccurate results and a high rate of errors.[1][7][8][9]

## Troubleshooting Guide

Problem	Potential Cause	Troubleshooting Steps
Inconsistent MIC results between runs	Variation in media preparation, specifically cation concentration.	1. Ensure consistent use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) from a reliable commercial source or prepare it strictly according to CLSI guidelines. 2. Verify the final concentrations of $\text{Ca}^{2+}$ (20-25 mg/L) and $\text{Mg}^{2+}$ (10-12.5 mg/L).
Falsely resistant results	- High cation concentration in the medium.- Binding of colistin to plasticware.	1. Check the cation concentration of your Mueller-Hinton broth.[4] 2. Use untreated polystyrene microtiter plates.[2] 3. Adhere strictly to the reference broth microdilution (BMD) method.[8]
Falsely susceptible results	- Use of unreliable testing methods (e.g., disk or gradient diffusion).- Low cation concentration in the medium.	1. Switch to the recommended broth microdilution or agar dilution method.[1][8] 2. Confirm that you are using properly prepared Cation-Adjusted Mueller-Hinton Broth.
Growth observed in all wells (including high colistin concentrations)	- Intrinsic high-level resistance of the isolate.- Bacterial contamination.	1. Verify the purity of your bacterial culture. 2. Confirm the identity of the isolate, as some species (e.g., <i>Proteus</i> spp., <i>Serratia</i> spp.) are intrinsically resistant to colistin. [5]

## Data on Cation Concentration Impact

The concentration of divalent cations in the testing medium directly influences the MIC of colistin. Higher concentrations of  $\text{Ca}^{2+}$  and  $\text{Mg}^{2+}$  can lead to an increase in the observed MIC.

Table 1: Effect of  $\text{Ca}^{2+}$  and  $\text{Mg}^{2+}$  Supplementation on Colistin MIC for *mcr-1*-positive *E. coli*

Medium	$\text{Ca}^{2+}$ (mM)	$\text{Mg}^{2+}$ (mM)	Fold Increase in Median MIC
CAMHB	0.5	0.4	Baseline
CAMHB + 3 mM $\text{Ca}^{2+}/\text{Mg}^{2+}$	3.5	3.4	8-fold
Data derived from a study on <i>mcr-1</i> -positive <i>E. coli</i> strains. <a href="#">[4]</a>			

Table 2: Colistin MICs in Cation-Adjusted vs. Calcium-Enhanced Mueller-Hinton Broth for *mcr-1*-positive Isolates

Medium	$\text{Ca}^{2+}$ Concentration	Colistin MIC Range (mg/L)
Cation-Adjusted MH Broth	Standard	4 - 8
Calcium-Enhanced MH Broth	5 mM (200 mg/L)	16 - 32
This demonstrates a significant upward shift in MIC values with elevated calcium. <a href="#">[6]</a>		

## Experimental Protocols

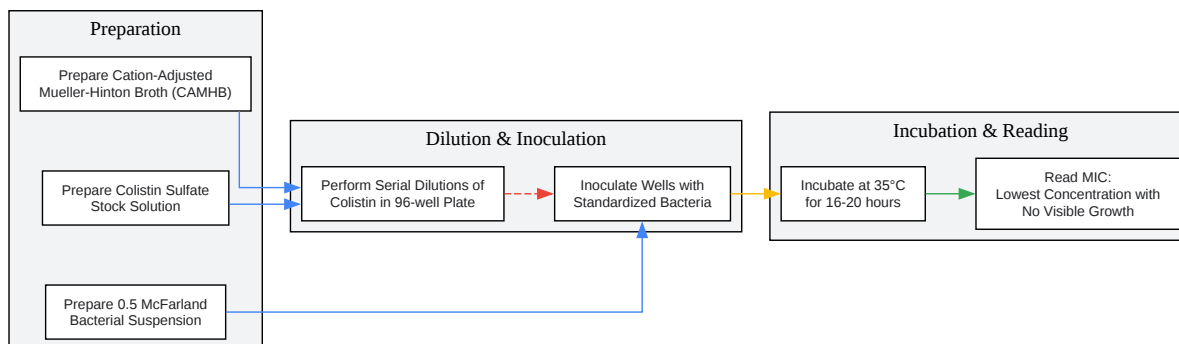
### Reference Broth Microdilution (BMD) Method for Colistin MIC Testing

This protocol is based on CLSI and EUCAST recommendations.[\[2\]](#)[\[3\]](#)[\[10\]](#)

- Media and Reagents Preparation:
  - Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

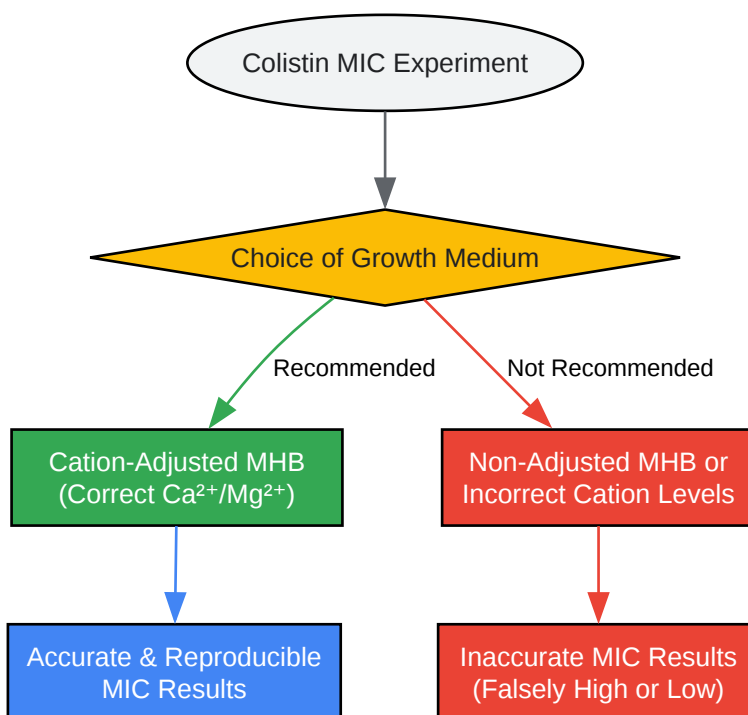
- Prepare a stock solution of colistin sulfate in sterile distilled water.
- Microtiter Plate Preparation:
  - Perform serial two-fold dilutions of the colistin stock solution in CAMHB in a 96-well untreated polystyrene microtiter plate to achieve the desired final concentration range.
  - Include a growth control well (CAMHB + inoculum, no colistin) and a sterility control well (CAMHB only).
- Inoculum Preparation:
  - From a fresh (18-24 hours) culture on a non-selective agar plate, suspend 3-5 colonies in sterile saline.
  - Adjust the turbidity to match a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL).
  - Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
- Inoculation and Incubation:
  - Add the diluted bacterial inoculum to each well (except the sterility control).
  - Incubate the plates in ambient air at  $35^\circ\text{C} \pm 2^\circ\text{C}$  for 16-20 hours.
- Result Interpretation:
  - The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

## Visual Guides



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Caption: Workflow for Colistin Sulfate MIC Testing via Broth Microdilution.



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Caption: Impact of Cation Concentration on Colistin MIC Result Accuracy.

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